Rhod-5N AM
Description
Significance of Intracellular Calcium Dynamics in Biological Systems Research
The precise regulation of intracellular calcium concentration is paramount for proper cellular function. Under basal conditions, the concentration of free Ca²⁺ in the cytoplasm is typically maintained at a very low level, around 100 nM nih.gov. Upon stimulation, this concentration can transiently increase by orders of magnitude, often reaching tens or even hundreds of micromolar in specific subcellular compartments nih.govaatbio.com. These transient increases can occur as localized events, such as calcium sparks, or as global waves propagating throughout the cell pnas.org. The spatial and temporal characteristics of these calcium signals encode specific information that dictates the cellular response aps.org. Dysregulation of intracellular calcium homeostasis is implicated in a wide range of pathological conditions, including neurodegenerative disorders, cardiovascular diseases, and cancer physiology.org. Consequently, the ability to accurately measure and visualize intracellular calcium dynamics is fundamental to research across numerous disciplines within the life sciences physiology.orgscimedia.com.
Evolution of Fluorescent Probes for Calcium Measurement in Academic Contexts
The advent of fluorescent probes revolutionized the study of intracellular calcium by enabling real-time visualization and quantification of calcium dynamics in living cells scimedia.comacs.org. Prior to the development of these probes, calcium measurement techniques were often invasive and lacked the spatial and temporal resolution required to study dynamic processes within single cells scimedia.com.
A significant breakthrough came with the development of calcium-selective chelators based on the BAPTA structure scimedia.comnih.gov. These chelators exhibit high selectivity for Ca²⁺ over other physiologically relevant ions like Mg²⁺ and H⁺ nih.gov. By chemically linking a fluorophore to the BAPTA chelating group, researchers created fluorescent indicators whose fluorescence properties change upon binding to Ca²⁺ scimedia.comnih.gov. Early examples of such indicators, developed in the 1980s, included Fura-2 and Indo-1, which were ratiometric indicators allowing for calcium concentration calculations independent of dye concentration and excitation path variations scimedia.comnih.gov.
Subsequent developments led to the creation of intensity-based indicators, such as the Fluo and Rhod series, which exhibit a significant increase in fluorescence intensity upon calcium binding without a significant spectral shift scimedia.comnih.gov. The introduction of acetoxymethyl (AM) ester derivatives of these indicators further enhanced their utility by allowing passive loading into the cytoplasm of live cells, where intracellular esterases cleave the AM groups, trapping the active, cell-impermeant fluorescent indicator inside scimedia.comstratech.co.uk. This evolution has provided researchers with a diverse toolkit of fluorescent calcium indicators with varying affinities, wavelengths, and properties, enabling the investigation of calcium dynamics in different cellular contexts and compartments aatbio.comdbaitalia.it.
Overview of Rhod-5N AM as a Research Tool within the Fluorescent Indicator Landscape
This compound is a cell-permeant fluorescent calcium indicator that belongs to the rhodamine-based family of calcium probes biomol.comcaymanchem.com. It is the acetoxymethyl ester form of Rhod-5N, designed to facilitate its entry into cells biomol.comcaymanchem.com. Once inside the cell, intracellular esterases hydrolyze the AM ester groups, releasing the active, calcium-sensitive form, Rhod-5N biomol.comcaymanchem.com.
A key characteristic of Rhod-5N is its relatively low affinity for calcium compared to many other commonly used calcium indicators aatbio.combiomol.comcaymanchem.com. While the reported dissociation constant (Kd) for calcium varies slightly depending on the source and experimental conditions, values around 19 µM or 320 µM have been reported nih.govaatbio.combiomol.com. This low affinity makes Rhod-5N particularly useful for studying cellular compartments or processes involving relatively high calcium concentrations, where high-affinity dyes might become saturated and thus insensitive to changes biomol.comcaymanchem.com. Examples of such compartments include the endoplasmic reticulum or mitochondria under certain conditions biomol.comcaymanchem.compsu.edu.
Like its parent indicator Rhod-2, Rhod-5N is largely non-fluorescent in the absence of divalent cations and exhibits a significant increase in fluorescence intensity upon binding to calcium, with minimal spectral shift aatbio.comaatbio.com. This makes it a single-wavelength indicator, typically excited around 551-557 nm and emitting around 576-580 nm, compatible with TRITC filter sets on fluorescence microscopes and appropriate settings on fluorescence plate readers aatbio.combiomol.comaatbio.com.
Within the broader landscape of fluorescent calcium indicators, this compound occupies a niche as a low-affinity, red-shifted probe. While indicators like the Fluo series (e.g., Fluo-3, Fluo-4) and Cal-520 are widely used for detecting cytosolic calcium transients due to their higher affinity and green fluorescence, Rhod-5N's properties make it suitable for investigating calcium dynamics in environments with higher baseline calcium levels or for multicolor imaging experiments where spectral separation from green or blue indicators is desired aatbio.comdbaitalia.it. Its utility has been demonstrated in studies investigating mitochondrial calcium dynamics and even in non-biological applications like measuring calcium release from limestone psu.edunih.gov.
| Property | Value | Source |
| Dissociation Constant (Kd) | ~19 µM / ~320 µM | aatbio.combiomol.com |
| Excitation Maximum | ~551 nm / ~557 nm | aatbio.combiomol.com |
| Emission Maximum | ~576 nm / ~580 nm | aatbio.combiomol.com |
| Molecular Weight | ~1154.9 g/mol | aatbio.combiomol.com |
| Solubility | Soluble in DMSO | biomol.comcaymanchem.com |
| Cell Permeability | Yes (as AM ester) | biomol.comcaymanchem.com |
| Fluorescence upon Ca²⁺ binding | Strong enhancement | aatbio.comaatbio.com |
| Spectral Shift upon Ca²⁺ binding | Minimal | aatbio.comaatbio.com |
Properties
Molecular Formula |
C51H56N5O11 · Br |
|---|---|
Molecular Weight |
1154.9 |
InChI |
InChI=1S/C51H56N5O21.BrH/c1-31(57)69-27-73-47(61)23-54(24-48(62)74-28-70-32(2)58)41-15-9-35(51-39-13-10-36(52(5)6)20-43(39)77-44-21-37(53(7)8)11-14-40(44)51)19-45(41)67-17-18-68-46-22-38(56(65)66)12-16-42(46)55(25-49(63)75-29-71-33(3)59)26-50(64)76-3 |
InChI Key |
PMQMSJPQRCLPMW-UHFFFAOYSA-M |
SMILES |
CN(C)C(C=C1)=CC2=C1C(C3=CC=C(N(CC(OCOC(C)=O)=O)CC(OCOC(C)=O)=O)C(OCCOC4=C(N(CC(OCOC(C)=O)=O)CC(OCOC(C)=O)=O)C=CC([N+]([O-])=O)=C4)=C3)=C(C=C/5)C(O2)=CC5=[N+](C)C.[Br-] |
Synonyms |
Rhod-5N Acetoxymethyl ester |
Origin of Product |
United States |
Chemical and Mechanistic Principles of Rhod 5n Am in Research Systems
Acetoxymethyl Ester Strategy for Cellular Permeation in Experimental Models
The acetoxymethyl (AM) ester modification is a key feature that enables Rhod-5N AM to cross the lipophilic cell membrane. aatbio.comnih.gov This strategy involves masking the negatively charged carboxylate groups of the parent dye with lipophilic AM ester moieties, rendering the molecule more hydrophobic and thus cell-permeant. aatbio.comnih.govnih.gov
Once inside the cell, the lipophilic AM ester groups of this compound are rapidly cleaved by non-specific intracellular esterases. aatbio.comnih.govb-cdn.netcaymanchem.com This enzymatic hydrolysis removes the masking AM groups. nih.gov The efficiency of this de-esterification process can vary depending on the cell line and the concentration and activity of cytosolic esterases. researchgate.net
The hydrolysis of the AM ester groups results in the regeneration of the charged carboxylate groups, converting this compound into its cell-impermeant form, Rhod-5N. aatbio.comnih.govb-cdn.net This conversion effectively traps the fluorescent dye within the intracellular environment of the research specimen, allowing for the measurement of intracellular calcium concentrations. nih.govb-cdn.net In some cases, particularly with certain cell types containing organic anion transporters, inhibitors like probenecid (B1678239) may be added to the dye working solution to reduce the leakage of the de-esterified indicator from the cells. aatbio.comaatbio.com
Intracellular De-esterification by Endogenous Esterases in Live Cells
Ligand-Binding Mechanism of Rhod-5N with Divalent Cations
Rhod-5N, the intracellular form of this compound, functions as a calcium indicator by binding to divalent cations. researchgate.net Its design incorporates a BAPTA chelating moiety linked to a rhodamine fluorophore, enabling it to sense and respond to changes in calcium concentration. researchgate.net
Rhod-5N is essentially nonfluorescent in the absence of divalent cations. b-cdn.netaatbio.comulab360.com Upon binding to calcium ions, Rhod-5N exhibits a strong enhancement of fluorescence intensity. b-cdn.netaatbio.comulab360.com This "turn-on" fluorescence signal is controlled by a photoinduced electron transfer (PeT) mechanism. nih.gov The binding of calcium ions alters the electronic properties of the molecule, inhibiting the PeT process and leading to increased fluorescence emission. This fluorescence enhancement occurs without a significant spectral shift. b-cdn.netaatbio.comulab360.com
Rhod-5N is designed to be a calcium indicator, but its selectivity profile regarding other physiologically relevant cations is an important consideration in experimental settings. While primarily used for calcium measurements, studies have investigated its interaction with other ions. Rhod-5N has been reported to have a lower binding affinity for Ca2+ compared to some other BAPTA-based indicators. b-cdn.netaatbio.comulab360.com Its dissociation constant (Kd) for Ca2+ is approximately 320 µM in a 0.15 M salt solution at pH 7.05 and 22°C, making it suitable for measuring calcium concentrations in the range of 10 µM to 1 mM. b-cdn.netaatbio.comulab360.comnih.gov
Regarding selectivity over magnesium ions (Mg2+), Rhod-5N, as a member of the tetracarboxylate family of Ca2+ indicators, is expected to have good selectivity over Mg2+. nih.gov However, research has also explored its binding to other metal ions. For instance, Rhod-5N has been found to be highly selective for cadmium(II) (Cd2+) over several interfering cations, including Na+, K+, Mg2+, Ca2+, Zn2+, except for Pb2+. researchgate.netthermofisher.com The reported Kd for Cd2+ is 1.4 nM. thermofisher.com This highlights the importance of considering potential interference from other divalent cations, particularly in studies where their concentrations might be significant.
Principles of Fluorescence Enhancement upon Calcium Binding
Photophysical Characteristics Relevant to Research Applications
The photophysical properties of Rhod-5N are crucial for its application in fluorescence-based research techniques. Rhod-5N has excitation and emission maxima that fall within the visible light spectrum. Its excitation maximum is approximately 551 nm, and its emission maximum is around 576 nm or 590 nm. aatbio.comcaymanchem.comaatbio.combiomol.com This spectral profile makes it compatible with common fluorescence microscopy filter sets, such as TRITC filter sets, and fluorescence plate readers. aatbio.comaatbio.com
In the absence of calcium, Rhod-5N exhibits low fluorescence quantum yield. researchgate.net Upon calcium binding, a drastic enhancement of fluorescence intensity is observed. researchgate.net This significant change in fluorescence signal upon binding is a key characteristic that enables the detection and measurement of calcium transients within cells. b-cdn.netaatbio.com
Rhod-5N is a single-wavelength indicator, meaning its fluorescence intensity changes with calcium concentration, but there is no significant shift in its excitation or emission spectrum upon binding. b-cdn.netaatbio.comulab360.com While this simplifies the instrumentation required for measurement, it means that quantitative calcium concentration data typically relies on intensity measurements, which can be influenced by factors like dye loading concentration and cell thickness.
Data related to the photophysical characteristics of Rhod-5N:
| Property | Value (approximate) | Source(s) |
| Excitation Maximum | 551 nm | aatbio.comcaymanchem.comaatbio.combiomol.com |
| Emission Maximum | 576 nm or 590 nm | aatbio.comcaymanchem.comaatbio.combiomol.com |
| Kd for Ca2+ (0.15M salt, pH 7.05, 22°C) | 320 µM | b-cdn.netaatbio.comulab360.comnih.gov |
| Kd for Cd2+ | 1.4 nM | thermofisher.com |
| Fluorescence in absence of cations | Essentially nonfluorescent | b-cdn.netaatbio.comulab360.com |
| Fluorescence upon Ca2+ binding | Strong enhancement, no spectral shift | b-cdn.netaatbio.comulab360.com |
Table: Photophysical Characteristics and Binding Affinity of Rhod-5N
Considerations for Excitation and Emission Wavelengths in Optical System Design
Rhod-5N is a red-fluorescent calcium indicator, which is advantageous for experiments in cells and tissues that exhibit high levels of autofluorescence in shorter wavelength ranges. thermofisher.com The spectral properties of Rhod-5N are crucial for designing optical systems for fluorescence microscopy, flow cytometry, fluorescence spectroscopy, and fluorescence microplate readers. aatbio.comaatbio.com
The excitation and emission maxima of Rhod-5N when bound to calcium are approximately 551-557 nm and 576-580 nm, respectively. aatbio.comcaymanchem.comaatbio.com This positions Rhod-5N within the spectral range typically covered by optical filters designed for tetramethylrhodamine (B1193902) (TRITC) or similar red dyes. aatbio.comaatbio.com For optimal fluorescence measurement, optical systems should be equipped with appropriate filters that match these excitation and emission spectra. For instance, a TRITC filter set is suitable for fluorescence microscopy applications using Rhod-5N. aatbio.comaatbio.com For fluorescence plate readers, recommended settings often include excitation at 540 nm and emission at 590 nm with a cutoff filter at 570 nm. aatbio.comaatbio.com
The following table summarizes the typical spectral properties of calcium-bound Rhod-5N:
| Property | Wavelength (nm) |
| Excitation Maximum | 551-557 |
| Emission Maximum | 576-580 |
These spectral characteristics allow for the use of Rhod-5N in multi-color imaging experiments when combined with indicators that have distinct excitation and emission spectra, such as green or blue fluorescent probes. researchgate.net
Fluorescence Response to Calcium Concentration Changes in Non-Linear Systems
Rhod-5N is characterized by its relatively low affinity for calcium compared to some other BAPTA-based indicators. aatbio.comcaymanchem.comthermofisher.comnih.gov Its dissociation constant (Kd) for calcium has been reported to be around 19 µM or ~320 µM, depending on the source and conditions. aatbio.comcaymanchem.comnih.gov This low affinity makes Rhod-5N particularly useful for monitoring calcium dynamics in cellular compartments or systems where calcium concentrations reach relatively high levels, such as the endoplasmic reticulum or mitochondria, where high-affinity dyes might become saturated and insensitive to fluctuations. caymanchem.comthermofisher.com
The relationship between the fluorescence intensity of Rhod-5N and calcium concentration is non-linear, following a binding isotherm. As calcium concentration increases, more Rhod-5N molecules bind to calcium, leading to a proportional increase in fluorescence intensity until the indicator becomes saturated with calcium. researchgate.net This non-linear response is characteristic of single-wavelength calcium indicators where the fluorescence intensity changes upon calcium binding but the spectral shape remains largely unchanged. biomol.comresearchgate.net
Research findings have demonstrated the utility of Rhod-5N in studying calcium dynamics in various non-linear biological systems. For example, it has been used to investigate changes in intracellular calcium concentrations in brown adipocytes stimulated by β-agonists, revealing complex triphasic calcium rises. In studies of skeletal muscle fibers, the relationship between calcium concentration changes and the fluorescence signal of calcium indicators like Rhod-5N has been described as non-linear. nih.gov Furthermore, Rhod-5N has been incorporated into optical fiber sensing systems to monitor calcium levels in biological fluids, showing a proportional increase in emission intensity with increasing calcium concentration within a specific range, demonstrating its applicability in quantitative calcium measurements in complex environments. acs.org
The low affinity of Rhod-5N allows it to effectively report on calcium transients that reach hundreds of micromolar, providing a valuable tool for studying calcium handling in organelles and processes involving large calcium fluctuations. aatbio.com
Methodologies for Utilizing Rhod 5n Am in Cellular and Subcellular Research
Preparation and Handling Protocols for Research Applications
Proper preparation and handling of Rhod-5N AM are crucial for obtaining reliable experimental results. As an acetoxymethyl ester, this compound is susceptible to hydrolysis, particularly when in solution. interchim.frthermofisher.com Therefore, it should be handled with care and protected from light and moisture. interchim.frthermofisher.com
Stock Solution Preparation for Experimental Use
For experimental use, this compound is typically prepared as a concentrated stock solution. A common practice is to dissolve the lyophilized powder in high-quality, anhydrous dimethylsulfoxide (DMSO). aatbio.comaatbio.cominterchim.frthermofisher.com Stock solution concentrations generally range from 2 to 5 mM. aatbio.comaatbio.cominterchim.fr These stock solutions should be divided into single-use aliquots immediately after preparation to avoid repeated freeze-thaw cycles, which can degrade the compound. aatbio.comaatbio.com Aliquots should be stored desiccated and protected from light at -20 °C. aatbio.comaatbio.cominterchim.frthermofisher.com Under these storage conditions, stock solutions are typically stable for several months. interchim.frthermofisher.com
Here is a representative example of stock solution preparation:
Note: The exact volume of DMSO needed depends on the precise molecular weight of the specific batch of this compound, which can vary slightly. The molecular weight is approximately 1154.9 g/mol . caymanchem.commoleculardepot.com
Working Solution Formulation for Cell Loading
On the day of the experiment, an aliquot of the this compound stock solution should be thawed to room temperature or the solid dye dissolved in DMSO. aatbio.comaatbio.cominterchim.fr A working solution is then prepared by diluting the stock solution into a suitable buffer or cell culture medium. aatbio.comaatbio.cominterchim.fr The concentration of the working solution typically ranges from 2 to 20 µM. aatbio.comaatbio.cominterchim.fr The choice of buffer (e.g., Hanks and Hepes buffer) depends on the specific experimental setup and cell type. aatbio.comaatbio.cominterchim.fr
Utility of Solubilizing Agents (e.g., Pluronic® F-127) in Research Preparations
This compound, being a hydrophobic AM ester, can have limited solubility in aqueous buffers or culture media. thermofisher.combiotium.com To improve the dispersion and solubility of the dye in these aqueous solutions, nonionic detergents such as Pluronic® F-127 are commonly utilized. aatbio.comaatbio.cominterchim.frthermofisher.combiotium.com Pluronic® F-127 assists in the dispersion of the nonpolar AM ester, facilitating efficient cell loading. thermofisher.combiotium.com A typical concentration of Pluronic® F-127 in the working solution is around 0.04%. aatbio.comaatbio.cominterchim.fr Pluronic® F-127 can be prepared as a 10% (w/v) solution in water or a 20% (w/v) solution in DMSO. biotium.com When preparing the working solution, the AM ester stock in DMSO can be mixed with an equal volume of 20% Pluronic® F-127 in DMSO before dilution into the loading medium to achieve a final Pluronic concentration of approximately 0.02% or higher as needed. thermofisher.combiotium.com
Cell Loading and Dye Retention Strategies in In Vitro Models
Efficient loading and retention of this compound within cells are critical for accurate intracellular calcium measurements. The AM ester form passively crosses the cell membrane, and intracellular esterases cleave the ester bonds, trapping the hydrophilic Rhod-5N within the cell. nih.govulab360.com
Empirical Determination of Optimal Dye Concentration for Cell Lines
The optimal concentration of this compound required for cell loading can vary depending on the specific cell line or cell type being studied. aatbio.comaatbio.cominterchim.fr Therefore, the exact concentration of the indicator needed must be determined empirically for each experimental system. aatbio.comaatbio.cominterchim.fr While a final concentration of 4-5 μM is often recommended for many cell lines, researchers should titrate the dye concentration to find the minimum concentration that yields sufficient fluorescence signal with minimal background and toxicity. aatbio.comaatbio.cominterchim.fr Using the minimal probe concentration is recommended to avoid potential artifacts caused by dye overloading and toxicity. interchim.fr
Incubation Conditions for Efficient Intracellular Accumulation
Cell loading with this compound is typically performed by incubating cells with the working solution containing the dye. Incubation conditions, including temperature and duration, can influence the efficiency of intracellular accumulation and the localization of the dye. Common incubation temperatures range from room temperature to 37 °C. interchim.frthermofisher.combiotium.com Incubation times typically range from 30 to 60 minutes, although incubating for longer periods, even up to 2 hours, can sometimes improve signal intensities in certain cell lines. aatbio.comaatbio.cominterchim.frthermofisher.combiotium.com
It is important to note that the AM ester forms of rhodamine-based indicators like this compound are cationic, which can lead to potential-driven uptake into mitochondria and a punctate staining pattern. thermofisher.com Decreasing the loading temperature might help reduce compartmentalization of the indicator into organelles like mitochondria. interchim.frbiotium.com
After the incubation period, the dye working solution is typically replaced with a fresh buffer or medium to remove excess extracellular dye. aatbio.comaatbio.com To improve dye retention within the cells and reduce leakage of the de-esterified indicator, particularly in cells with active organic anion transporters, inhibitors such as probenecid (B1678239) can be added to the wash buffer or the loading medium. aatbio.comaatbio.cominterchim.frthermofisher.com A final concentration of 0.5-1 mM probenecid in the well is often used. aatbio.comaatbio.comthermofisher.com
Here is a summary of typical incubation parameters:
Compound Names and PubChem CIDs:
Strategies for Minimizing Dye Leakage (e.g., Probenecid Co-application)
A common challenge when using AM ester-based fluorescent indicators in live cells is the potential leakage of the de-esterified dye from the cells due to transport by organic anion transporters. To mitigate this issue, researchers often co-apply inhibitors of these transporters, such as probenecid. aatbio.comaatbio.comnih.govinterchim.fr Probenecid can be added to the dye working solution, typically at a concentration of 1-2 mM, resulting in a final concentration of 0.5-1 mM in the well, to reduce the leakage of the de-esterified Rhod-5N from cells containing organic anion transporters. aatbio.comaatbio.com Replacing the dye working solution with a buffer containing an anion transporter inhibitor like 1 mM probenecid after the dye loading period is a recommended step in experimental protocols to remove excess probes and minimize leakage. aatbio.comaatbio.com
Application in Advanced Microscopy Techniques
Fluorescent calcium indicators like this compound are valuable tools for investigating intracellular free Ca2+ concentration changes using various fluorescence microscopy techniques. aatbio.comstratech.co.ukaatbio.com
Confocal laser-scanning microscopy is a widely used technique for spatially resolved calcium imaging in cells and tissues. Fluorescent indicators excited by visible light, such as Rhod-5N, are particularly advantageous for confocal microscopy as they can be efficiently excited by common laser lines. ulab360.comthermofisher.com Confocal microscopy allows for the visualization of calcium dynamics within specific cellular compartments or regions, providing spatially resolved information about calcium signaling. Protocols have been developed for measuring mitochondrial Ca2+ in permeabilized cells using dyes like Rhod-2 AM and confocal microscopy, which helps eliminate cytosolic dye contamination for specific organelle measurements. nih.gov While Rhod-2/AM confocal imaging can be used in intact cells, optimization of dye loading and de-esterification is necessary to ensure mitochondria-specific localization. nih.gov Using a second, spectrally distinct dye like MitoTracker green can help confirm mitochondrial localization of the Rhod-2 dye. nih.gov Although the search results primarily mention Rhod-2 in the context of mitochondrial calcium and confocal microscopy, the principle applies to other rhodamine-based calcium indicators like Rhod-5N, especially given their cationic nature in AM ester form which can lead to potential-driven uptake into mitochondria. thermofisher.com
The spectral properties of red-shifted calcium probes like Rhod-5N make them suitable for multi-color imaging applications. Their excitation and emission spectra are well separated from those of green fluorescent probes such as FITC, Alexa Fluor® 488, and GFP, allowing for simultaneous imaging of different cellular events or structures labeled with spectrally distinct probes. aatbio.com This enables researchers to correlate calcium dynamics with other cellular processes or the localization of specific proteins or organelles within the same live cell. For instance, studies have simultaneously monitored calcium changes in different cellular compartments using spectrally distinct low-affinity calcium indicators and confocal microscopy. jneurosci.org
This compound is utilized in live-cell imaging to monitor dynamic changes in intracellular calcium concentrations, known as calcium transients. aatbio.comaatbio.com The cell-permeant nature of this compound allows it to be loaded into live cells, where it is converted to the active, calcium-sensitive form. caymanchem.com Live-cell imaging with Rhod-5N allows researchers to capture the temporal dynamics of calcium release and influx in response to various stimuli. Recommended protocols for loading AM esters like this compound into live cells involve incubating cells with the dye working solution at 37°C for a specific duration, followed by replacing the solution to remove excess dye. aatbio.comaatbio.com Subsequently, stimulants can be added, and fluorescence measured simultaneously using fluorescence microscopes equipped with appropriate filter sets (such as a TRITC filter set for Rhod-5N) or fluorescence plate readers. aatbio.comaatbio.com
Multi-Color Imaging with Complementary Fluorescent Probes
Integration with High-Throughput Screening Platforms in Research Laboratories
Fluorescent calcium indicators, including AM ester derivatives, are widely used in cell-based high-throughput screening (HTS) assays in drug discovery and research laboratories. aatbio.comstratech.co.ukaatbio.com These assays are particularly valuable for screening G protein-coupled receptors (GPCRs) and ion channels that signal through calcium. aatbio.comaatbio.com The use of fluorescent indicators allows for the measurement of calcium flux in a high-throughput format, compatible with fluorescence microplate readers containing programmable liquid handling systems like FDSS, FLIPR, or FlexStation. aatbio.comaatbio.comaatbio.com While Fluo-3 AM and Fluo-8 AM are frequently mentioned in the context of HTS for GPCR assays, the principle of using cell-permeant calcium indicators like this compound in microplate-based fluorescence measurements extends to HTS platforms for studying calcium-mediated events. biomol.comaatbio.comulab360.comstratech.co.ukaatbio.com The ability to perform these assays in convenient microplate formats (e.g., 96-well or 384-well) and their adaptability to automation make them suitable for screening large compound libraries. aatbio.comaatbio.com
Advanced Research Applications and Case Studies of Rhod 5n Am
Investigation of Intracellular Calcium Homeostasis in Cellular Compartments
Rhod-5N AM and its de-esterified form, Rhod-5N, are employed to monitor calcium levels and fluxes within distinct intracellular organelles, providing insights into compartmentalized calcium handling.
Mitochondrial Calcium Dynamics in Permeabilized Cells and Isolated Systems
This compound has been used to study mitochondrial calcium dynamics in both permeabilized cells and isolated mitochondria. In permeabilized cells, the plasma membrane is selectively disrupted (e.g., with saponin (B1150181) or digitonin), allowing the cytosolic dye to be washed away while retaining the dye accumulated within organelles like mitochondria. nih.govportlandpress.com This approach enables the specific measurement of changes in mitochondrial Ca2+ concentration, free from confounding cytosolic signals. nih.govportlandpress.com Studies using Rhod-5N in permeabilized cells have shown its ability to measure mitochondrial Ca2+ uptake in response to controlled Ca2+ concentrations in the surrounding medium. psu.edu For instance, perfusing permeabilized HeLa cells loaded with Rhod-5N with solutions containing varying Ca2+ concentrations induced corresponding increases in mitochondrial Rhod-5N fluorescence, reflecting mitochondrial Ca2+ accumulation. psu.edu The uptake was shown to be dependent on the mitochondrial membrane potential, as the addition of the protonophore FCCP led to a rapid release of accumulated mitochondrial Ca2+. psu.edu
In isolated mitochondria, while other dyes like Calcium Green-5N are also used, the principle involves monitoring changes in extramitochondrial Ca2+ concentration as mitochondria take up calcium from the buffer. nih.govpnas.orgntu.edu.sg Although Rhod-5N is primarily discussed in the context of permeabilized cells or trapped within specific compartments in the provided search results, its low affinity makes it theoretically suitable for measuring relatively high calcium levels encountered during significant mitochondrial calcium uptake in isolated systems. Studies have used this compound to assess mitochondrial calcium levels in cultured cells, observing increased mitochondrial Ca2+ uptake in cells overexpressing certain proteins like TRPC3. pnas.orgoup.com Permeabilizing these cells with digitonin (B1670571) further supported the notion that the observed signals were indeed from mitochondria. pnas.org
Data from studies using Rhod-5N in permeabilized cells highlight the dynamic nature of mitochondrial calcium uptake:
| Experimental Condition (Permeabilized HeLa Cells) | Observed Mitochondrial [Ca2+] (µM) | Notes |
| Perfusion with 10 µM [Ca2+] buffer | ~60% of maximum fluorescence (within 5 min) psu.edu | Reflects Ca2+ uptake into mitochondria. psu.edu |
| Subsequent addition of 100 µM [Ca2+] buffer | Nearly 90% of maximum fluorescence psu.edu | Indicates further mitochondrial Ca2+ accumulation. psu.edu |
| Addition of FCCP | Rapid Ca2+ release psu.edu | Demonstrates dependence on mitochondrial membrane potential. psu.edu |
Endoplasmic Reticulum Calcium Release and Uptake Mechanisms
Rhod-5N's low affinity for Ca2+ makes it a valuable tool for studying calcium dynamics within the endoplasmic reticulum (ER), a major intracellular calcium store with relatively high calcium concentrations. caymanchem.com While the search results primarily discuss its use in the sarcoplasmic reticulum (SR) of muscle, which is a specialized form of ER, the principle applies to general ER studies. Low-affinity indicators like Rhod-5N are particularly useful because high-affinity dyes would be saturated at the high luminal ER calcium concentrations, rendering them insensitive to changes in calcium release or uptake. caymanchem.com
Studies investigating ER calcium handling often involve loading cells with the AM ester form of the dye, allowing it to be de-esterified and trapped within the ER lumen. Changes in ER calcium concentration upon stimulation or inhibition of calcium pumps/channels can then be monitored by changes in Rhod-5N fluorescence. For example, in studies using Fluo-5N AM (another low-affinity dye) loaded into the ER of rods, depolarization-evoked decreases in fluorescence indicated calcium release from the ER. jneurosci.org While this specific example uses Fluo-5N, the principle of using a low-affinity AM ester dye like this compound to assess ER calcium dynamics is similar. Research using this compound in brown adipocytes has shown that mitochondrial uncoupling can cause calcium release from the ER, which was monitored using Rhod-5N.
Sarcoplasmic Reticulum Calcium Fluxes in Skinned Muscle Fibers
Mechanically skinned muscle fibers are a key preparation for studying sarcoplasmic reticulum (SR) calcium fluxes, and Rhod-5N has been effectively utilized in this context. researchgate.netmdpi.comnih.govimpactaging.comphysiology.orgnih.govpnas.orgnih.gov In this preparation, the sarcolemma is removed, providing access to the cytoplasm while the SR and transverse tubules (T-tubules) remain largely intact. mdpi.comphysiology.orgd-nb.info this compound can be loaded into the SR of skinned fibers, where it is hydrolyzed and reports changes in SR calcium concentration. researchgate.net Alternatively, the cell-impermeant salt form of Rhod-5N can be trapped within the sealed T-tubule system, and changes in its fluorescence can indirectly report SR calcium release that influences the T-tubular space or subsequent calcium entry mechanisms. researchgate.netmdpi.comnih.govimpactaging.comphysiology.orgnih.govpnas.orgnih.gov
Studies have used this compound loaded into the SR to monitor SR Ca2+ release induced by agents like caffeine (B1668208)/ryanodine or thapsigargin (B1683126). researchgate.netphysiology.org A decrease in Rhod-5N fluorescence within the SR compartment indicates a decrease in SR calcium content due to release. researchgate.netnih.gov This technique allows for the assessment of the magnitude and kinetics of SR calcium release under controlled cytoplasmic conditions. For instance, experiments have shown that depleting SR calcium stores with caffeine and thapsigargin leads to a decrease in Rhod-5N fluorescence in the SR compartment of skinned fibers. nih.govphysiology.org
T-tubule Calcium Handling in Muscle Physiology Research
Rhod-5N has been particularly useful for investigating calcium handling within the T-tubule system of skeletal muscle fibers. caymanchem.comresearchgate.netmdpi.comnih.govimpactaging.comnih.govpnas.orgnih.govd-nb.infonih.govresearchgate.net By mechanically skinning muscle fibers in the presence of the cell-impermeant Rhod-5N salt, the dye becomes trapped within the resealed T-tubules. researchgate.netmdpi.comnih.govimpactaging.comphysiology.orgnih.govpnas.orgnih.gov This allows researchers to directly monitor calcium dynamics within the T-tubule lumen using confocal microscopy. researchgate.netmdpi.comnih.govimpactaging.comphysiology.orgnih.govpnas.orgnih.gov
This technique has been employed to study various aspects of T-tubule calcium handling, including calcium influx and efflux, and its relationship with SR calcium release and excitation-contraction coupling. nih.govpnas.orgd-nb.infonih.gov For example, studies have measured changes in T-tubular Rhod-5N fluorescence during electrical field stimulation, observing rapid depletions of T-tubular Ca2+ with each action potential, indicating calcium influx from the T-tubules into the cytoplasm. nih.govd-nb.info The low affinity of Rhod-5N is advantageous here as T-tubular calcium concentration is relatively high, similar to the extracellular environment. nih.govnih.gov
Research using T-tubule-trapped Rhod-5N has provided quantitative data on T-system calcium handling. nih.gov
| Muscle Fiber Type (Rat) | Resting [Ca2+]t-sys (mM) | Change in [Ca2+]t-sys upon SR Depletion (mM) | Notes |
| Fast-twitch (EDL) | Not explicitly provided in search results, but generally high. nih.govnih.gov | Reduction to < 0.1 mM nih.gov | Indicates robust SOCE activation. nih.gov |
| Slow-twitch (Soleus) | Not explicitly provided in search results, but generally high. nih.govnih.gov | Reduction to < 0.1 mM nih.gov | Indicates robust SOCE activation. nih.gov |
Blockade of calcium channels in sealed T-tubules using nicardipine (B1678738) or Cd2+ has been shown to lead to an increase in trapped Rhod-5N fluorescence, suggesting that these channels contribute to calcium movement out of the T-tubules. nih.gov
Analysis of Store-Operated Calcium Entry (SOCE) in Experimental Systems
Rhod-5N is a valuable indicator for analyzing store-operated calcium entry (SOCE), particularly in skeletal muscle where SOCE occurs across the T-tubule membrane. researchgate.netmdpi.comnih.govimpactaging.comphysiology.orgnih.govnih.govd-nb.inforesearchgate.net SOCE is a mechanism where depletion of intracellular calcium stores (like the SR or ER) triggers calcium influx from the extracellular space (or T-tubules in muscle). oup.comnih.govnih.gov
In mechanically skinned muscle fibers with Rhod-5N trapped in the T-tubules, SOCE activation leads to a decrease in T-tubular Rhod-5N fluorescence as calcium enters the cytoplasm from the T-tubular space. researchgate.netnih.govimpactaging.comphysiology.orgnih.govnih.gov This allows for direct monitoring of SOCE activity. Studies have demonstrated that SR calcium depletion, induced by agents like caffeine/ryanodine or thapsigargin, activates SOCE, resulting in a measurable decrease in T-tubular Rhod-5N signal. researchgate.netnih.govimpactaging.comphysiology.orgnih.govnih.gov The kinetics and magnitude of this fluorescence decrease provide insights into the characteristics of SOCE. researchgate.netnih.govnih.gov
Research using this approach has shown a graded activation of SOCE in response to SR calcium depletion. researchgate.netmdpi.comnih.gov It has also been used to investigate the effects of various interventions on SOCE, such as the impact of azumolene (B1235849) or the absence of sarcalumenin (B1178453). researchgate.netimpactaging.comphysiology.org For example, azumolene was shown to uncouple SOCE from caffeine/ryanodine-induced SR calcium release, as indicated by altered changes in T-tubular Rhod-5N fluorescence. researchgate.net In sarcalumenin knockout mice, enhanced SOCE was observed as a faster and greater decrease in T-tubular Rhod-5N intensity after SR calcium depletion compared to wild-type fibers. physiology.org
Furthermore, studies using T-tubule-trapped Rhod-5N have provided evidence for phasic SOCE activation during excitation-contraction coupling in skeletal muscle, occurring with every action potential-induced calcium release. d-nb.inforesearchgate.net This was observed as rapid depletions of T-tubular Rhod-5N fluorescence synchronized with cytosolic calcium transients. d-nb.inforesearchgate.net
Assessment of Extracellular Calcium Dynamics in Microenvironments
While primarily used for intracellular calcium measurements, Rhod-5N (the cell-impermeant form) can also be employed to assess extracellular calcium dynamics in specific microenvironments. Its low affinity is advantageous for measuring calcium in the extracellular space, where concentrations are typically in the millimolar range. nih.govecmjournal.org
Studies have utilized cell-impermeant Rhod-5N to monitor extracellular calcium depletion in neural tissue during synaptic activity. nih.govnih.gov By ejecting Rhod-5N from a pipette into the extracellular space and imaging its calcium-dependent fluorescence, researchers can detect decreases in extracellular calcium concentration caused by neuronal activity. nih.gov This approach has revealed activity-dependent extracellular calcium depletion in brain tissue following electrical stimulation. nih.govnih.gov
Rhod-5N has also been used to determine the release of calcium from biomaterials into the surrounding medium, representing an assessment of extracellular calcium dynamics in a material-tissue interface microenvironment. ecmjournal.org By adding Rhod-5N to medium samples incubated with biomaterials and measuring its fluorescence, the concentration of released calcium can be quantified. ecmjournal.org This is relevant for understanding how biomaterials might influence the local extracellular calcium environment, which can impact cell behavior. ecmjournal.org
Data from extracellular calcium measurements using Rhod-5N:
| Experimental System | Observation | Notes |
| Brain tissue (synaptic activity) nih.govnih.gov | Activity-dependent decrease in extracellular [Ca2+] | Measured using ejected cell-impermeant Rhod-5N. nih.govnih.gov |
| Biomaterial incubation medium ecmjournal.org | Release of calcium into the medium | Quantified using Rhod-5N fluorescence in the medium. ecmjournal.org |
| Bone marrow microenvironment researchgate.net | Quantification of interstitial calcium concentration | Used cell-impermeant Rhod-5N and a reference dye AF488 for ratiometric imaging. researchgate.net |
Recent work has applied Rhod-5N in intravital ratiometric imaging to quantify interstitial calcium concentration in the bone marrow microenvironment. researchgate.net Using cell-impermeant Rhod-5N and a reference dye trapped in the extracellular space, researchers were able to delineate vessels and interstitium and measure calcium levels in these microenvironments in vivo. researchgate.net
Studies on Microbial Biodeterioration by Calcium Release
Rhod-5N has been utilized as a calcium-binding fluorochrome to assess microbial biodeterioration, particularly in materials like limestone. Microbial colonization and growth are common on stone structures, and their deterioration effect can be evaluated by measuring the release of Ca2+ from the stone nih.govcardiff.ac.uk. Traditionally, this has been done using methods like ion-selective electrodes and titration with EDTA nih.govcardiff.ac.uk.
A study demonstrated the use of the calcium binding fluorochrome Rhod-5N to measure Ca2+ released from limestone by endolithic bacteria as an indicator of biodeterioration. In a 17-day flask experiment, the amount of Ca2+ released by endolithic bacteria was found to be twice that of uninoculated controls nih.gov. This indicates that Rhod-5N provides a rapid and accurate method for quantifying microbial biodeterioration of stone nih.gov. The method involves using the Ca2+ binding fluorochrome to directly measure the calcium ions liberated as the stone matrix is degraded by microbial activity nih.govresearchgate.net.
Comparative Analysis with Other BAPTA-Based Indicators for Specific Research Questions
Rhod-5N, like many other fluorescent calcium indicators, is a derivative of the BAPTA chelator b-cdn.netaatbio.com. The choice of a calcium indicator is crucial and depends on various factors, including the range of calcium concentration to be measured, spectral properties, and the desired measurement mode (ratiometric or single wavelength) b-cdn.netaatbio.com.
Rhod-5N stands out among BAPTA-based indicators due to its relatively low calcium binding affinity, with a Kd reported to be around 19 µM or ~320 µM biomol.comaatbio.comb-cdn.netnih.gov. This characteristic makes it suitable for measuring calcium in the range of 10 µM to 1 mM aatbio.comb-cdn.net. In contrast, many other commonly used BAPTA-based indicators, such as Fura-2, Indo-1, Fluo-3, and Fluo-4, have higher affinities for calcium, making them more suitable for measuring lower, resting intracellular calcium concentrations b-cdn.netaatbio.comscimedia.comnih.gov.
For instance, Fura-2 and Indo-1 are widely used for ratiometric calcium measurements, offering independence from uneven dye loading and photobleaching effects b-cdn.netaatbio.comscimedia.com. Fluo-3 and Fluo-4 are popular single-wavelength indicators often excited with a 488 nm laser b-cdn.netaatbio.comscimedia.com. Other low-affinity indicators exist, such as Oregon Green 488 BAPTA-5N (Kd ~20 µM), Fluo-5N, fura-5N, and Mag-fluo-4, which have been evaluated for monitoring calcium transients in specific applications like skeletal muscle fibers nih.govnih.govthermofisher.com.
A study comparing several low-affinity fluorescent Ca2+ indicators, including Rhod-5N, Oregon Green BAPTA 488-5N, Fluo-5N, fura-5N, and Mag-fluo-4, in frog skeletal muscle fibers aimed to evaluate their accuracy in monitoring the time course of calcium changes nih.gov. The low affinity of these indicators is advantageous for detecting large and brief calcium transients, as seen in skeletal muscle nih.gov.
Rhod-5N's spectral properties, with excitation in the green-yellow range (~551 nm) and emission in the orange-red range (~576 nm), can be beneficial in experiments where background autofluorescence in the green spectrum is high biomol.comb-cdn.netthermofisher.com. Other red-emitting calcium indicators like Rhod-2 and Rhod-4™ are also used for similar reasons b-cdn.netaatbio.com. However, the AM ester forms of rhodamine-based indicators, including this compound, are cationic and can accumulate in mitochondria, potentially leading to punctate staining patterns thermofisher.com. This characteristic has led to the use of Rhod-2 as a selective indicator for mitochondrial Ca2+, although this localization is not universally accepted thermofisher.com.
Analytical Considerations and Methodological Limitations in Rhod 5n Am Based Research
Calibration Procedures for Quantitative Calcium Measurements in Research Models
Quantitative measurement of intracellular Ca²⁺ concentrations using fluorescent indicators like Rhod-5N AM requires careful calibration. Unlike ratiometric dyes such as Fura-2 or Indo-1, which allow for calculations independent of dye concentration and path length by measuring the ratio of fluorescence at two different excitation or emission wavelengths, Rhod-5N is a single-wavelength indicator aatbio.comaatbio.comb-cdn.netigem.org. This means that quantitative Ca²⁺ determination typically relies on relating fluorescence intensity to Ca²⁺ concentration using calibration curves.
One common approach for calibrating non-ratiometric dyes involves determining the minimum fluorescence (Fmin) in the absence of Ca²⁺ and the maximum fluorescence (Fmax) at saturating Ca²⁺ concentrations nih.gov. Researchers may create intracellular calibration curves by exposing cells or permeabilized cell preparations loaded with the dye to solutions with known Ca²⁺ concentrations nih.govnih.gov. For instance, an intracellular calibration curve for Rhod-5N has been generated by relating known [Ca²⁺] with normalized Rhod-5N fluorescence intensity in permeabilized cells nih.gov. This calibration was performed in the presence of FCCP (an uncoupler) and using EGTA (a Ca²⁺ chelator) for Fmin and a high concentration of Ca²⁺ for Fmax nih.gov. The Grynkiewicz equation is often used in conjunction with Fmin and Fmax values to convert fluorescence signals to Ca²⁺ concentrations, although its application to non-ratiometric dyes requires careful consideration nih.govucl.ac.uk. The dissociation constant (Kd) of the indicator, which is influenced by factors such as pH, temperature, and ionic strength, is a critical parameter in these calculations ulab360.com. In vivo Kd values can differ significantly from those measured in cell-free solutions ulab360.com. Some studies have reported in vivo Kd values for Rhod-5N, such as 470 µM in specific intracellular conditions nih.gov.
In situ calibration methods, where the dye is trapped within a specific cellular compartment like the t-system of skinned muscle fibers, have also been developed to convert Ca²⁺-dependent fluorescence changes to [Ca²⁺] transients nih.gov. This involves continuously tracking the dye's fluorescence during exposure to solutions with varying Ca²⁺ concentrations nih.gov.
Potential for Time-Dependent Redistribution within Subcellular Compartments
A significant limitation of some fluorescent Ca²⁺ indicators, particularly rhodamine-based dyes like Rhod-2 and its derivatives, is their potential for time-dependent redistribution within subcellular compartments igem.orgnih.govresearchgate.net. The cationic nature of the AM ester forms of these indicators can lead to potential-driven uptake into mitochondria, resulting in a punctate staining pattern igem.orgthermofisher.comthermofisher.com. While this property has led to the use of Rhod-2 as a selective indicator for mitochondrial Ca²⁺, the extent and specificity of this compartmentalization can vary depending on cell type and experimental conditions thermofisher.comthermofisher.com.
For Rhod-5N, there is evidence suggesting time-dependent changes in its cellular localization. In experiments with skeletal muscle fibers, the amplitude of the Rhod-5N fluorescence signal in response to an action potential was observed to decline progressively with time after injection nih.gov. These changes might indicate a time-dependent redistribution of Rhod-5N molecules from the cytosol into an intracellular compartment nih.gov. Such redistribution can complicate the interpretation of fluorescence signals, especially in long-term imaging experiments, as the signal may no longer solely reflect Ca²⁺ changes in the intended compartment.
Photostability and Phototoxicity Concerns in Prolonged Imaging Experiments
Photostability refers to the ability of a fluorescent dye to resist irreversible photodegradation upon excitation, while phototoxicity relates to the damage caused to cells by the light exposure and the generation of reactive species by the excited dye. Both are important considerations in fluorescence imaging, particularly during prolonged experiments or when using high light intensities.
While small molecule-based indicators are generally considered brighter and more photostable compared to genetically encoded indicators, photobleaching can still be a limiting factor, especially with extended illumination frontiersin.org. The rate of photobleaching can vary depending on the specific dye, the excitation wavelength and intensity, and the cellular environment. Although specific data on the photostability of Rhod-5N was not extensively found in the provided context, photobleaching is a general concern for fluorescent dyes and can lead to a decrease in fluorescence signal over time, affecting quantitative measurements aatbio.com.
Phototoxicity can also impact cell viability and physiological processes during imaging. The generation of reactive oxygen species upon excitation of fluorescent dyes can cause cellular damage caymanchem.com. Using the minimum dye concentration required for adequate signal-to-noise ratio and minimizing exposure to excitation light can help mitigate phototoxicity thermofisher.com.
Interference from Autofluorescence in Biological Samples
Biological samples contain endogenous molecules that can emit fluorescence when excited, a phenomenon known as autofluorescence. This autofluorescence can interfere with the signal from the fluorescent indicator, potentially leading to an overestimation of the Ca²⁺ signal or obscuring small changes in fluorescence aatbio.comulab360.comthermofisher.comcaymanchem.com. The degree of autofluorescence varies depending on the cell type, tissue, and experimental conditions, and it is often more significant in the blue and green regions of the spectrum thermofisher.com.
Rhod-5N, with its excitation and emission wavelengths in the red region of the spectrum (excitation/emission maxima around 551/576 nm), offers an advantage in this regard compared to green or blue-emitting indicators aatbio.comaatbio.comb-cdn.netthermofisher.comcaymanchem.combiomol.com. Using indicators that excite and emit at longer wavelengths can help reduce interference from the typically lower autofluorescence in the red spectrum aatbio.comthermofisher.comthermofisher.com. However, autofluorescence can still be present in the red region and should be accounted for, for example, by measuring the fluorescence of unstained control samples aatbio.com. Techniques like using appropriate filter sets and spectral unmixing can help minimize the impact of autofluorescence aatbio.com.
Impact of Extraneous Factors (e.g., pH, Temperature) on Fluorescence Signal in Research Settings
The fluorescence properties of Ca²⁺ indicators, including their Ca²⁺ binding affinity (Kd) and fluorescence intensity, can be influenced by extraneous factors such as pH, temperature, ionic strength, and the presence of other ions ulab360.comthermofisher.com. These factors can vary in different cellular compartments and experimental conditions, potentially affecting the accuracy of Ca²⁺ measurements.
The Kd of Ca²⁺ indicators is known to be dependent on pH and temperature ulab360.comthermofisher.com. Changes in intracellular pH or temperature during an experiment can therefore alter the dye's sensitivity to Ca²⁺, leading to inaccurate estimations of Ca²⁺ concentration ulab360.comthermofisher.com. Maintaining stable and controlled environmental conditions during imaging is crucial for reliable quantitative measurements.
Furthermore, while Rhod-5N is reported to have excellent selectivity over Mg²⁺, the presence of other ions, particularly heavy metal ions, can potentially interfere with its fluorescence signal nih.govthermofisher.com. For instance, Rhod-5N has been shown to bind cadmium (Cd²⁺) with high affinity, and the presence of such ions could affect Ca²⁺ measurements thermofisher.com. Researchers should be aware of potential interference from other ions present in their experimental system.
Controlling and monitoring these extraneous factors are essential methodological considerations when using this compound for quantitative Ca²⁺ imaging in research settings.
Future Directions and Emerging Research Avenues for Rhod 5n Am
Development of Novel Derivatizations for Enhanced Research Specificity or Properties
Future research aims to develop novel derivatizations of Rhod-5N AM to improve its properties and expand its applications. This includes modifying the base structure to alter calcium binding affinity, enhance photostability, improve cellular localization specificity, or enable targeting of specific organelles beyond the general mitochondrial localization sometimes observed with rhodamine-based indicators. thermofisher.comnih.gov While Rhod-5N itself has a low affinity suitable for high calcium environments, derivatization could yield variants with tailored affinities for different physiological ranges or specific subcellular compartments. The development of ratiometric indicators based on the Rhod-5N scaffold, similar to efforts with other dyes, could provide more robust measurements less susceptible to variations in dye concentration or excitation path. nih.govrsc.org Research into conjugating Rhod-5N to nanoparticles or other delivery systems could also enhance targeted delivery and reduce potential issues like compartmentalization. rsc.orgresearchgate.net
Integration with Optogenetic and Chemigenetic Approaches in Calcium Signaling Research
Integrating fluorescent calcium indicators like this compound with optogenetic and chemigenetic tools represents a significant future direction in calcium signaling research. Optogenetics allows for precise spatiotemporal control of cellular activity using light, while chemigenetics uses engineered proteins activated by small molecules. Combining these techniques with this compound imaging enables researchers to stimulate specific pathways or cells and simultaneously monitor the resulting calcium dynamics with high resolution. This integration is particularly powerful for dissecting complex signaling networks and understanding how localized calcium events triggered by opto/chemigenetic tools propagate within cells or tissues. The red emission of Rhod-5N is advantageous for multicolor experiments when combined with green-emitting optogenetic actuators or other fluorescent probes. thermofisher.comthermofisher.com
Advanced Computational Modeling and Data Analysis Techniques for this compound Signals
The increasing complexity of calcium imaging data acquired using probes like this compound necessitates the development and application of advanced computational modeling and data analysis techniques. Future research will focus on creating sophisticated algorithms to analyze dynamic calcium signals, including oscillation patterns, spatial gradients, and the behavior of calcium in specific microdomains. worktribe.comresearchgate.net Computational models can help interpret the fluorescence data, deconvolve signals from different cellular compartments, and simulate calcium dynamics based on experimental observations. researchgate.net Techniques such as machine learning and artificial intelligence could be employed to identify subtle patterns in this compound fluorescence data that are not apparent through traditional analysis, leading to a deeper understanding of calcium's role in various physiological and pathological processes.
Exploration of New Biological Systems and Pathways Amendable to this compound Probing
The application of this compound is expected to expand into new biological systems and pathways. Its low calcium affinity makes it suitable for investigating calcium dynamics in environments where calcium concentrations fluctuate in the micromolar to millimolar range. This could include further studies in organelles like the endoplasmic reticulum and mitochondria, as well as exploration in different cell types, tissues, and even whole organisms where high calcium levels or large calcium fluctuations are relevant. aatbio.comcaymanchem.comthermofisher.comnih.govnih.gov Furthermore, researchers may explore the use of this compound to probe calcium involvement in less-studied pathways or in the context of various diseases where calcium dysregulation is implicated. worktribe.comnih.govcardiff.ac.uk Its use as a sensor for other divalent cations like cadmium in specific contexts also suggests potential for broader applications beyond calcium in relevant biological systems. medchemexpress.comnih.govresearchgate.net
Design of Multiplexed Sensing Platforms Incorporating this compound
A key future direction involves the design of multiplexed sensing platforms that incorporate this compound alongside other indicators or sensors. worktribe.comresearchgate.net This allows for the simultaneous measurement of multiple cellular parameters, such as calcium concentration, pH, membrane potential, or the levels of other ions or molecules, within the same experiment. rsc.orgacs.org Multiplexed platforms, potentially utilizing microfluidics or advanced microscopy techniques, can provide a more comprehensive understanding of the interplay between different signaling pathways and cellular events. worktribe.comresearchgate.net Incorporating this compound with probes that have different spectral properties enables multi-color imaging, allowing researchers to track calcium dynamics in relation to other fluorescently labeled cellular components or processes. thermofisher.comthermofisher.com
Q & A
Q. How does Rhod-5N AM differ from other calcium indicators in detecting intracellular Ca²⁺ dynamics?
this compound is a low-affinity calcium indicator (Kd ~320 µM in Mg²⁺-free buffers or ~19 µM in other conditions ), making it suitable for measuring high Ca²⁺ concentrations (10 µM–1 mM), such as in the endoplasmic reticulum or secretory vesicles. Unlike high-affinity probes (e.g., Fluo-4), Rhod-5N exhibits minimal fluorescence in the absence of Ca²⁺ and lacks spectral shifts upon binding, relying instead on intensity changes . This avoids signal saturation in high-Ca²⁺ compartments. Methodologically, researchers should validate its affinity under specific experimental conditions (e.g., pH, Mg²⁺ levels) using calibration curves .
Q. What are the critical steps for preparing and loading this compound in live-cell experiments?
- Preparation : Dissolve this compound in anhydrous DMSO (2–5 mM stock) with 0.02–0.04% Pluronic F-127 to enhance solubility .
- Loading : Dilute to 1–10 µM in physiological buffers (e.g., HHBS). Incubate cells at 37°C for 20–120 minutes, followed by a 30-minute post-wash incubation to ensure complete esterase cleavage of the AM ester .
- Controls : Include probenecid (1–2.5 mM) to inhibit organic anion transporters that extrude the dye . Validate loading efficiency via fluorescence microscopy and compare with Ca²⁺-free controls (e.g., EGTA treatment) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s reported Kd values across studies?
Variations in Kd values (e.g., 19 µM vs. 320 µM [[9]) arise from differences in experimental conditions (e.g., Mg²⁺ concentration, temperature, or buffer composition). To address this:
- Perform in situ calibrations using Ca²⁺ ionophores (e.g., ionomycin) and controlled Ca²⁺/EGTA buffers .
- Use parallel measurements with a reference indicator (e.g., Fura-2) in the same cellular system to normalize signals .
- Report detailed buffer recipes and equipment settings (e.g., excitation/emission wavelengths: 551/576 nm) to ensure reproducibility .
Q. What experimental strategies mitigate interference from divalent cations (e.g., Cd²⁺ or Mg²⁺) when using this compound?
Rhod-5N exhibits sensitivity to Cd²⁺, which can confound Ca²⁺ measurements in metal-rich environments . To minimize interference:
Q. How can this compound be integrated with other fluorescent probes for multiplexed imaging?
Rhod-5N’s visible excitation/emission (551/576 nm) overlaps minimally with GFP/FITC (488/525 nm) or far-red probes (e.g., Cal-630). For co-imaging:
- Use spectral unmixing tools on confocal systems to separate signals .
- Stagger loading times to avoid cross-talk (e.g., load Rhod-5N after membrane-permeant probes like Cal-520 AM) .
- Validate specificity via single-dye controls and quench tests (e.g., Mn²⁺ addition for Ca²⁺ probes) .
Methodological Optimization Questions
Q. What are the best practices for quantifying Ca²⁺ flux in high-Ca²⁺ compartments (e.g., ER) using this compound?
- Compartmentalization : Use digitonin permeabilization to selectively load Rhod-5N into organelles, followed by resealing protocols .
- Calibration : Generate in situ calibration curves using Ca²⁺ ionophores and buffers with defined Ca²⁺ concentrations (e.g., 100 µM–1 mM) .
- Dynamic range : Optimize dye concentration (4–5 µM) to balance signal intensity and cytotoxicity .
Q. How should researchers address this compound’s cytotoxicity during prolonged imaging?
- Limit exposure time and laser intensity to reduce phototoxicity .
- Use low probe concentrations (≤5 µM) and include viability markers (e.g., propidium iodide) .
- For long-term studies, employ esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) to slow de-esterification and dye accumulation .
Data Interpretation and Validation
Q. How to validate this compound’s specificity in complex cellular models (e.g., neurons or cardiomyocytes)?
- Perform RNAi or pharmacological inhibition of Ca²⁺ channels/pumps to isolate specific Ca²⁺ sources .
- Compare signals with genetically encoded Ca²⁺ indicators (e.g., GCaMP) in the same system .
- Use ratiometric dyes (e.g., Fura-2) in parallel to confirm absolute Ca²⁺ concentrations .
Q. What statistical approaches are recommended for analyzing this compound’s non-linear fluorescence response?
- Normalize fluorescence (F/F₀) to baseline levels and fit data to Hill equations to account for cooperative binding .
- Report asymmetrical error margins (e.g., mean ± upper/lower SE) due to non-linear Ca²⁺-fluorescence relationships .
- Use bootstrapping or Monte Carlo simulations to quantify uncertainty in Kd calculations .
Cross-Technique Integration
Q. How can this compound data be correlated with electrophysiological recordings in excitable cells?
- Synchronize fluorescence imaging with patch-clamp systems using trigger modules .
- Employ line-scanning confocal modes to achieve sub-millisecond temporal resolution during action potentials .
- Analyze Ca²⁺ transient kinetics (rise/decay times) alongside current/voltage traces to model Ca²⁺-channel coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
